2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide
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Overview
Description
2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of a bromine atom and an acetic acid group attached to the imidazo[1,5-a]pyridine ring system. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide typically involves the bromination of the imidazo[1,5-a]pyridine ring followed by the introduction of the acetic acid group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The final product is then purified through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}acetic acid hydrochloride
- 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
- 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
What sets 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide apart from similar compounds is its specific substitution pattern and the presence of the acetic acid group.
Properties
Molecular Formula |
C9H12Br2N2O2 |
---|---|
Molecular Weight |
340.01 g/mol |
IUPAC Name |
2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)acetic acid;hydrobromide |
InChI |
InChI=1S/C9H11BrN2O2.BrH/c10-9-11-6(5-8(13)14)7-3-1-2-4-12(7)9;/h1-5H2,(H,13,14);1H |
InChI Key |
UVJIHSQYMJDZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=C2Br)CC(=O)O)C1.Br |
Origin of Product |
United States |
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